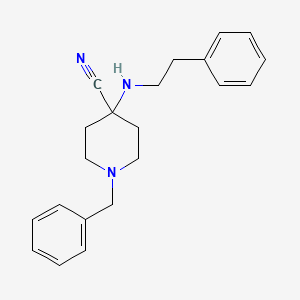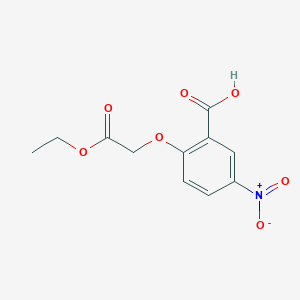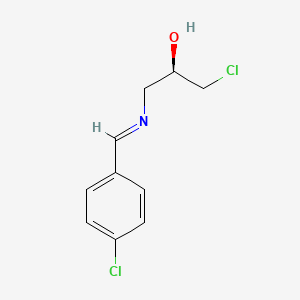
(R)-1-Chloro-3-((4-chlorobenzylidene)amino)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-chloro-3-{[(4-chlorophenyl)methylene]amino}propan-2-ol is an organic compound that features both chloro and amino functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-chloro-3-{[(4-chlorophenyl)methylene]amino}propan-2-ol typically involves the reaction of 4-chlorobenzaldehyde with ®-1-chloro-2-propanol in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
®-1-chloro-3-{[(4-chlorophenyl)methylene]amino}propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chloro group can be substituted with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of compounds with different functional groups replacing the chloro group.
科学的研究の応用
Chemistry
In chemistry, ®-1-chloro-3-{[(4-chlorophenyl)methylene]amino}propan-2-ol is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable compound for developing new chemical reactions and pathways.
Biology
In biological research, this compound may be used to study the effects of chloro and amino functional groups on biological systems. It can serve as a model compound for understanding the interactions between similar molecules and biological targets.
Medicine
In medicine, ®-1-chloro-3-{[(4-chlorophenyl)methylene]amino}propan-2-ol has potential applications as a pharmaceutical intermediate. Its structure suggests it could be modified to develop new drugs with specific therapeutic effects.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various manufacturing processes.
作用機序
The mechanism by which ®-1-chloro-3-{[(4-chlorophenyl)methylene]amino}propan-2-ol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chloro and amino groups can participate in hydrogen bonding, electrostatic interactions, and other molecular interactions that influence the compound’s activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Chloroform: A simple organochlorine compound used as a solvent.
Dichloroaniline: An aniline derivative with two chlorine atoms, used in dye and herbicide production.
Epibatidine: A naturally occurring organochlorine compound with potent analgesic effects.
Uniqueness
®-1-chloro-3-{[(4-chlorophenyl)methylene]amino}propan-2-ol is unique due to its combination of chloro and amino functional groups, which confer distinct reactivity and potential applications. Its specific structure allows for targeted interactions in chemical and biological systems, making it a valuable compound for research and industrial use.
特性
分子式 |
C10H11Cl2NO |
|---|---|
分子量 |
232.10 g/mol |
IUPAC名 |
(2R)-1-chloro-3-[(4-chlorophenyl)methylideneamino]propan-2-ol |
InChI |
InChI=1S/C10H11Cl2NO/c11-5-10(14)7-13-6-8-1-3-9(12)4-2-8/h1-4,6,10,14H,5,7H2/t10-/m0/s1 |
InChIキー |
LFVZLCKHDSVJFP-JTQLQIEISA-N |
異性体SMILES |
C1=CC(=CC=C1C=NC[C@H](CCl)O)Cl |
正規SMILES |
C1=CC(=CC=C1C=NCC(CCl)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(13R,17S)-11-[4-(dimethylamino)phenyl]-17-hydroxy-17-(3-hydroxypropyl)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14800923.png)
![2-[3-[Bis(2-chloroethyl)amino]anilino]-2-oxoacetic acid](/img/structure/B14800930.png)
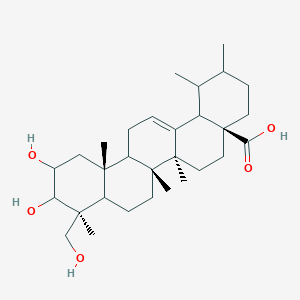
![2-Amino-1-[3-[[benzyl(propan-2-yl)amino]methyl]piperidin-1-yl]propan-1-one](/img/structure/B14800951.png)
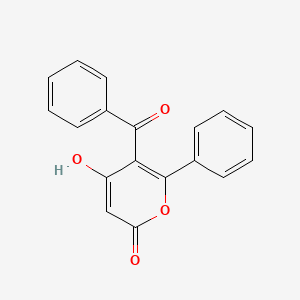
![2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14800965.png)
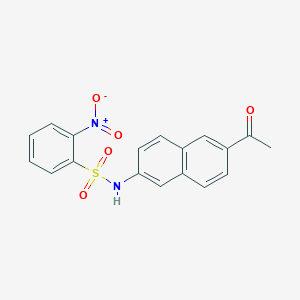
![N'-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}-3-phenylpropanehydrazide](/img/structure/B14800974.png)
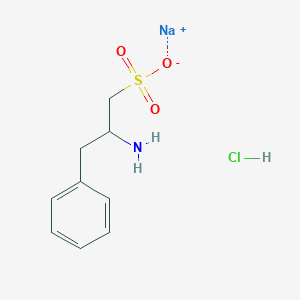
![N-{[4-(acetylsulfamoyl)phenyl]carbamothioyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B14800999.png)
![8-Benzyl-7-[2-(ethylamino)ethyl]-1,3-dimethyl-4,5-dihydropurine-2,6-dione](/img/structure/B14801000.png)
